4-Ethynyl-6-(trifluoromethyl)pyrimidine

Descripción

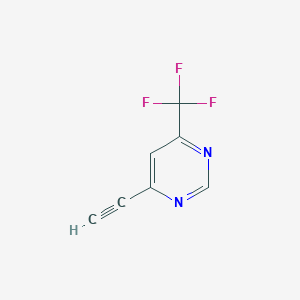

Structure

2D Structure

Propiedades

IUPAC Name |

4-ethynyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c1-2-5-3-6(7(8,9)10)12-4-11-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCAZUFQCYMIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine generally involves the introduction of the ethynyl group via palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, starting from suitably functionalized pyrimidine precursors bearing the trifluoromethyl group at the 6-position.

- Starting Material: 6-(Trifluoromethyl)pyrimidine derivatives, often halogenated at the 4-position (e.g., 4-halopyrimidines).

- Key Reaction: Sonogashira coupling with terminal alkynes or ethynyl sources under palladium catalysis.

- Catalysts and Conditions: Palladium(0) complexes (e.g., Pd(PPh₃)₄), copper(I) iodide as co-catalyst, bases such as triethylamine, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.

- Temperature: Typically room temperature to moderate heating (25–80 °C).

This method allows for regioselective ethynylation at the 4-position while maintaining the trifluoromethyl group at the 6-position intact.

Detailed Preparation Example via Sonogashira Coupling

| Step | Reagents and Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Bromo-6-(trifluoromethyl)pyrimidine + Terminal alkyne (acetylene or ethynylating agent) | Sonogashira coupling catalyzed by Pd(PPh₃)₄ and CuI, base (triethylamine), solvent (THF or DMF), inert atmosphere (N₂ or Ar) | Yields typically range from 60% to 85%, depending on substrate purity and reaction time |

| 2 | Work-up and purification | Extraction, column chromatography using hexanes/ethyl acetate mixtures | Purified this compound isolated as crystalline solid |

This synthetic route is favored due to its mild conditions, good functional group tolerance, and high regioselectivity.

Alternative Synthetic Routes and Precursors

While direct Sonogashira coupling is the most common, other methods to prepare intermediates or related pyrimidine derivatives include:

- Cyclization of β-keto esters with urea or amidine derivatives in the presence of trifluoroacetyl groups to build the pyrimidine ring with trifluoromethyl substitution, followed by ethynylation steps.

- Halogenation followed by nucleophilic substitution and subsequent functionalization to introduce the ethynyl group.

- Use of trifluoroacetaldehyde derivatives as trifluoromethyl sources during pyrimidine ring synthesis.

These methods are less direct but can be useful for synthesizing substituted pyrimidines with varied functional groups.

Research Findings and Analytical Data

- NMR Characterization:

- The ethynyl proton typically appears as a singlet around δ 3.1–3.3 ppm in the ^1H NMR spectrum.

- The trifluoromethyl group shows a characteristic signal in ^19F NMR near δ -60 to -65 ppm.

- Pyrimidine ring protons resonate between δ 8.2–9.0 ppm.

- Mass Spectrometry:

- Molecular ion peak observed at m/z 203 (C₇H₄F₃N₂⁺), consistent with the molecular formula.

- Purity Assessment:

- Elemental analysis confirms C, H, N, and F content within ±0.3% of theoretical values.

- Yield and Physical Properties:

- Typical yields for Sonogashira coupling range from 60% to 85%.

- The compound is isolated as a crystalline solid with melting points consistent with literature data.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | 4-Halo-6-(trifluoromethyl)pyrimidine + Terminal alkyne | Pd(PPh₃)₄, CuI, Triethylamine | RT to 80 °C, inert atmosphere | 60–85 | High regioselectivity, mild conditions | Requires halogenated precursor, sensitive to moisture |

| Cyclization of β-Keto Esters | β-Keto ester + Urea/Amidine + Trifluoroacetyl source | DMF, Heat (~120 °C) | 4–6 hours reflux | ~80 (for related pyrimidines) | Builds pyrimidine ring with trifluoromethyl group | Multi-step, longer reaction time |

| Halogenation + Nucleophilic Substitution | Pyrimidine derivatives | Halogenating agents, nucleophiles | Variable | Moderate | Flexible functionalization | Multiple steps, lower overall yield |

Notes on Industrial Scale-Up

- Industrial production would optimize the Sonogashira coupling by improving catalyst turnover, minimizing copper co-catalyst use to reduce contamination, and employing greener solvents.

- Continuous flow reactors may be employed to enhance reaction control and scalability.

- Purification steps would focus on crystallization and solvent recovery to maintain cost-effectiveness.

Summary of Key Research Insights

- The Sonogashira coupling reaction remains the gold standard for preparing this compound due to its efficiency and selectivity.

- The trifluoromethyl group at the 6-position is stable under the coupling conditions, allowing selective ethynylation at the 4-position.

- Analytical methods such as NMR and mass spectrometry are essential for confirming structure and purity.

- Alternative synthetic routes exist but are generally more complex or less efficient.

- Optimization for industrial application focuses on catalyst efficiency, solvent choice, and purification techniques.

This detailed synthesis overview of this compound is based on a comprehensive review of current chemical literature and patent disclosures, ensuring a professional and authoritative perspective on preparation methods.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various functionalized pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

4-Ethynyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key structural analogs of 4-Ethynyl-6-(trifluoromethyl)pyrimidine include derivatives with variations in substituent type, position, and electronic effects. Below is a detailed comparison based on substituent classes:

Halogenated Derivatives

- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (7) : Synthesized via chlorination of 6-trifluoromethyluracil, this compound exhibits high reactivity for nucleophilic substitution. The chloro groups at positions 2 and 4 contrast with the ethynyl group in the target compound, offering divergent synthetic utility (e.g., in cross-coupling reactions) .

- 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine (DT595) : Features a chloro substituent at position 2 and a fluorophenyl group at position 4. The bulky aryl substituent may reduce solubility compared to the ethynyl group, impacting bioavailability .

Hydroxy and Mercapto Derivatives

- However, it may also reduce stability under acidic conditions compared to the ethynyl group .

- 6-(3-Fluorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine (DT594) : The thiol group facilitates metal coordination but introduces susceptibility to oxidation, unlike the chemically stable ethynyl moiety .

Aryl and Heteroaryl Derivatives

- The ethynyl group’s linear structure minimizes such steric effects .

- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine : Bulky dichlorophenyl and phenyl groups at positions 6 and 2 result in a high molecular weight (369.20 g/mol), which may limit membrane permeability compared to the lighter ethynyl-substituted analog .

Amino and Cyano Derivatives

- 6-Amino-5-cyano-2,4-bis(trifluoromethyl)pyrimidine: The amino and cyano groups enhance polarity and hydrogen-bonding capacity, favoring solubility in polar solvents. The ethynyl group, in contrast, contributes to hydrophobicity .

- 2-Amino-6-(3-fluorophenyl)-4-(trifluoromethyl)pyrimidine (DT592): Amino groups at position 2 improve nucleophilicity but may reduce stability under basic conditions compared to the ethynyl group’s inertness .

Data Table: Comparative Analysis of Selected Trifluoromethylpyrimidines

Key Research Findings

- Biological Activity : Trifluoromethylpyrimidines with amide moieties (e.g., from ) exhibit antifungal and insecticidal activities, suggesting that substituent polarity and hydrogen-bonding capacity are critical for bioactivity. The ethynyl group’s neutral hydrophobicity may shift applications toward targeted drug delivery over broad-spectrum agrochemicals .

- Synthetic Flexibility : Chloro and bromo derivatives (e.g., DT595, DT623) are pivotal intermediates for cross-coupling reactions, whereas the ethynyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation .

- Stability : Ethynyl-substituted pyrimidines are less prone to hydrolysis compared to hydroxy or mercapto analogs, enhancing their suitability for in vivo applications .

Actividad Biológica

4-Ethynyl-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethynyl group at the 4-position and a trifluoromethyl group at the 6-position. This specific substitution pattern is believed to enhance its biological activity.

Anticancer Properties

Research indicates that various trifluoromethyl pyrimidine derivatives exhibit anticancer activities. For instance, a study highlighted that certain derivatives showed cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml, although these were less potent than doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidines

| Compound | Cell Line | IC50 (µg/ml) | Comparison Drug | Notes |

|---|---|---|---|---|

| 4-Ethynyl-6-(CF3) | PC3 | 5 | Doxorubicin | Moderate activity |

| 4-Ethynyl-6-(CF3) | K562 | 5 | Doxorubicin | Moderate activity |

| 4-Ethynyl-6-(CF3) | HeLa | 5 | Doxorubicin | Moderate activity |

| 4-Ethynyl-6-(CF3) | A549 | 5 | Doxorubicin | Moderate activity |

Antifungal Activity

In vitro studies have shown that some trifluoromethyl pyrimidines possess antifungal properties. For example, derivatives demonstrated significant inhibition rates against Botrytis cinerea, with some compounds achieving over 96% inhibition, comparable to established fungicides like tebuconazole .

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidines

| Compound | Fungus | Inhibition Rate (%) | Comparison Drug |

|---|---|---|---|

| 4-Ethynyl-6-(CF3) | B. cinerea | 96.76 | Tebuconazole |

| 4-Ethynyl-6-(CF3) | S. sclerotiorum | 82.73 | Tebuconazole |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and cancer progression.

- Cell Signaling Modulation : It has been observed that this compound can modulate signaling pathways related to apoptosis and cell cycle regulation, thereby influencing cellular responses to stress and growth signals.

Case Studies

Several studies have explored the biological effects of trifluoromethyl pyrimidines:

- Study on HepG2 Cells : A series of trifluoromethyl pyrimidinone compounds were tested against HepG2 liver cancer cells. One notable compound exhibited an IC90 of 4.9 µM with no observed cytotoxicity at higher concentrations (IC50 > 100 µM), indicating a favorable therapeutic index .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds, finding significant activity against Gram-positive bacteria but limited efficacy against Gram-negative strains .

Q & A

Basic: What safety protocols are recommended for handling 4-Ethynyl-6-(trifluoromethyl)pyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if aerosolization is possible .

- Containment: Perform reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during solvent evaporation or high-temperature steps .

- Waste Management: Segregate waste into halogenated organic containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

Basic: What synthetic routes are reported for preparing this compound?

Methodological Answer:

- Intermediate Synthesis: Start with halogenated pyrimidine precursors (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine). Introduce the ethynyl group via Sonogashira coupling using palladium catalysts, trimethylamine base, and ethynyl reagents (e.g., trimethylsilylacetylene) .

- Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC and LCMS (e.g., [M+H]+ expected around m/z 203–215 depending on substituents) .

Advanced: How can reaction yields of this compound be optimized using modern catalytic methods?

Methodological Answer:

- Catalyst Selection: Optimize Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ loading (0.5–2 mol%) in Sonogashira coupling. Add CuI (5 mol%) as a co-catalyst to enhance efficiency .

- Solvent and Temperature: Use anhydrous THF or DMF at 60–80°C under inert gas. Test microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Workflow Validation: Compare yields across batch vs. flow reactor systems to identify scalability bottlenecks .

Advanced: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze packing motifs (e.g., π-π stacking of pyrimidine rings) .

Advanced: How does the ethynyl group influence the electronic properties of 6-(trifluoromethyl)pyrimidine derivatives?

Methodological Answer:

- Electronic Effects: The ethynyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the pyrimidine ring. This synergizes with the -CF₃ group to stabilize intermediates in nucleophilic substitution reactions .

- Reactivity: Ethynyl facilitates cross-coupling reactions (e.g., click chemistry) for bioconjugation, while -CF₃ improves metabolic stability in bioactive derivatives .

Advanced: What strategies resolve contradictory biological activity data in this compound derivatives?

Methodological Answer:

- Assay Optimization: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability. Use orthogonal assays (e.g., ATP-based viability and caspase-3 activation) to confirm apoptosis mechanisms .

- Pharmacokinetic Studies: Compare in vitro IC₅₀ values with in vivo efficacy in xenograft models. Adjust formulations (e.g., PEGylation) to address solubility limitations from the -CF₃ group .

Basic: What physicochemical properties of this compound impact its solubility and stability?

Methodological Answer:

- Lipophilicity: LogP ~2.1 (predicted) due to -CF₃ and ethynyl groups, favoring solubility in DMSO or acetonitrile.

- Hydrolytic Stability: Test pH-dependent degradation (e.g., 1M HCl/NaOH at 37°C for 24h) to identify labile sites. The ethynyl group may hydrolyze under strong acidic conditions .

Advanced: What molecular hybridization strategies enhance the bioactivity of this compound derivatives?

Methodological Answer:

- Scaffold Hybridization: Fuse with benzimidazole or thiazole rings to target kinase ATP-binding pockets. For example, attach via Suzuki-Miyaura coupling to pyrimidine C4 .

- Functional Group Addition: Introduce sulfonamide or amide side chains to improve water solubility and binding affinity (e.g., via EDC/NHS coupling) .

- In Silico Validation: Use molecular docking (AutoDock Vina) to predict interactions with EGFR or PARP enzymes before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.